molecular formula C7H14Cl2N2S B13558333 4-Tert-butyl-1,3-thiazol-5-amine dihydrochloride

4-Tert-butyl-1,3-thiazol-5-amine dihydrochloride

Cat. No.: B13558333
M. Wt: 229.17 g/mol
InChI Key: IZOAVGMAQPVTJU-UHFFFAOYSA-N
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Description

4-Tert-butyl-1,3-thiazol-5-amine dihydrochloride is a chemical compound with a molecular formula of C7H15Cl2N3S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-1,3-thiazol-5-amine dihydrochloride typically involves the reaction of tert-butylamine with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-1,3-thiazol-5-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of halogenating agents or other nucleophiles .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions produce amine derivatives .

Scientific Research Applications

4-Tert-butyl-1,3-thiazol-5-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Tert-butyl-1,3-thiazol-5-amine dihydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, the compound is believed to inhibit certain enzymes or proteins involved in cancer cell proliferation. This inhibition disrupts the normal cellular processes, leading to cell death . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interfere with DNA replication and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butyl-1,3-thiazol-5-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the tert-butyl group. This structural feature may contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H14Cl2N2S

Molecular Weight

229.17 g/mol

IUPAC Name

4-tert-butyl-1,3-thiazol-5-amine;dihydrochloride

InChI

InChI=1S/C7H12N2S.2ClH/c1-7(2,3)5-6(8)10-4-9-5;;/h4H,8H2,1-3H3;2*1H

InChI Key

IZOAVGMAQPVTJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(SC=N1)N.Cl.Cl

Origin of Product

United States

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